![molecular formula C22H26N4O2 B14965049 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14965049.png)
[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with piperidine and methylpiperidine moieties. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE, typically involves aza-Wittig reactions. In this process, iminophosphoranes react with n-butyl isocyanate at temperatures ranging from 40 to 50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of catalytic amounts of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. This approach enhances the yield and purity of the final product while minimizing the formation of by-products. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, halogenated aliphatic esters
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Such as gefitinib, erlotinib, and tandutinib, which are known for their anticancer properties.
Benzofuran Derivatives: Including psoralen and angelicin, which have antimicrobial and anti-inflammatory activities.
Uniqueness
(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(3-METHYLPIPERIDINO)METHANONE stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core with piperidine and methylpiperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C22H26N4O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O2/c1-15-5-4-10-26(13-15)22(27)16-8-11-25(12-9-16)21-20-19(23-14-24-21)17-6-2-3-7-18(17)28-20/h2-3,6-7,14-16H,4-5,8-13H2,1H3 |
Clé InChI |
YTZKTWHRONFMMY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


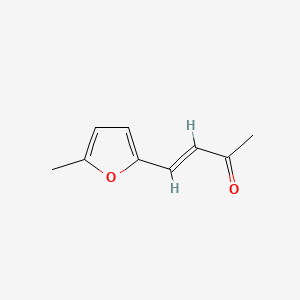
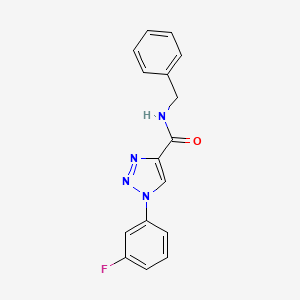

![N-(3-chloro-4-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965004.png)
![N-(4-fluorobenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14965009.png)
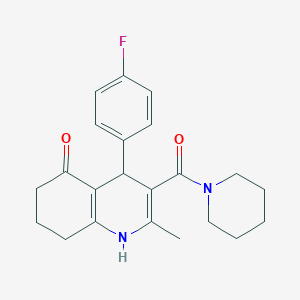
![Methyl 5-ethyl-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14965023.png)
![N-(2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965026.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965034.png)
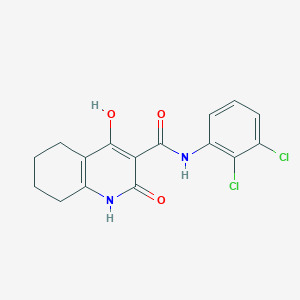
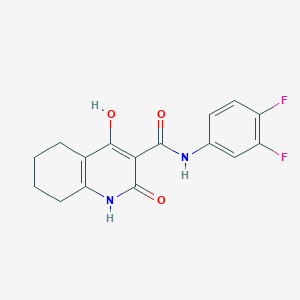
![1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14965060.png)
![N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965068.png)
![3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14965072.png)
